molecular formula C9H7NO3 B3425343 4-Hydroxy-n-methylphthalimide CAS No. 4112-65-6

4-Hydroxy-n-methylphthalimide

Cat. No.: B3425343
CAS No.: 4112-65-6
M. Wt: 177.16 g/mol
InChI Key: NPGOHPCRXNKNQM-UHFFFAOYSA-N
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Description

4-Hydroxy-n-methylphthalimide is an organic compound with the molecular formula C9H7NO3. It is a derivative of phthalimide, characterized by the presence of a hydroxyl group and a methyl group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Safety and Hazards

Specific safety and hazard information for 4-Hydroxy-n-methylphthalimide is not available in the search results .

Future Directions

While specific future directions for 4-Hydroxy-n-methylphthalimide are not available, research on similar compounds and their applications in various fields continues to be a topic of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-n-methylphthalimide typically involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like isopropanol at elevated temperatures (70-95°C) for a duration of 0.5 to 1.5 hours. The product is then purified through reduced pressure distillation and subsequent washing and drying .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high purity and yield. The use of isopropanol as a reaction medium and triethylamine as an accelerant reduces the toxicity of the solvents and improves reaction safety. This method is advantageous due to its simplicity, operational ease, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-n-methylphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

4-Hydroxy-n-methylphthalimide is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of functionalized phthalimides.

    Biology: It is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: It finds applications in the production of polymers, dyes, and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Hydroxy-n-methylphthalimide involves its ability to undergo radical reactions. The compound can form radicals through single-electron transfer (SET) processes, which can then participate in various transformations such as radical additions, cyclizations, and decarboxylative cross-coupling reactions. These reactions are influenced by factors like the nature of the electron donor, the use of Brønsted and Lewis acids, and the formation of charge-transfer complexes .

Comparison with Similar Compounds

  • N-Hydroxyphthalimide
  • N-Methylphthalimide
  • Phthalimide

Comparison: 4-Hydroxy-n-methylphthalimide is unique due to the presence of both a hydroxyl group and a methyl group, which impart distinct chemical properties and reactivity. Compared to N-Hydroxyphthalimide, it has an additional methyl group that can influence its solubility and reactivity. N-Methylphthalimide lacks the hydroxyl group, making it less reactive in certain oxidation reactions. Phthalimide, the parent compound, does not have either substituent, making it less versatile in specific synthetic applications .

Properties

IUPAC Name

5-hydroxy-2-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-10-8(12)6-3-2-5(11)4-7(6)9(10)13/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGOHPCRXNKNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4112-65-6
Record name 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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